molecular formula C19H16N6O2 B11453609 N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11453609
M. Wt: 360.4 g/mol
InChI Key: PJVLNYARCPOGGF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyrimidine core, which is fused with a pyridine ring and substituted with a methoxyphenyl group and a carboxamide group. This unique structure imparts significant biological activity and makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a multi-step process involving the formation of the triazolopyrimidine core followed by functional group modifications. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions with appropriate modifications to ensure safety and efficiency. The use of microwave irradiation can be replaced with conventional heating methods, and the reactions can be carried out in larger reactors with continuous monitoring of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H16N6O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-7-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H16N6O2/c1-12-16(18(26)22-14-3-5-15(27-2)6-4-14)11-21-19-23-17(24-25(12)19)13-7-9-20-10-8-13/h3-11H,1-2H3,(H,22,26)

InChI Key

PJVLNYARCPOGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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